2-Bromo-4-ethynyl-1,3-difluorobenzene
Description
2-Bromo-4-ethynyl-1,3-difluorobenzene (C₈H₃BrF₂) is a halogenated aromatic compound featuring a bromine atom at position 2, an ethynyl group at position 4, and fluorine atoms at positions 1 and 2. This structure combines electron-withdrawing halogens (Br, F) with a reactive ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions like Sonogashira or Suzuki-Miyaura couplings.
Properties
IUPAC Name |
3-bromo-1-ethynyl-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJCNFFXDAFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229219-28-5 | |
| Record name | 2-bromo-4-ethynyl-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-difluorobenzene followed by the introduction of an ethynyl group. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst such as iron or aluminum chloride. The ethynyl group can be introduced using reagents like ethynyl magnesium bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the bromine and fluorine atoms.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
2-Bromo-4-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and imaging agents.
Industry: Used in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and ethynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Key Observations :
- The ethynyl group in the target compound enhances reactivity for cross-coupling compared to non-ethynyl analogs like 1-bromo-2,3-difluorobenzene .
- The dibromo analog (1,4-Dibromo-2,3-difluorobenzene) has a higher molecular weight due to an additional bromine, making it suitable for sequential substitution reactions .
- Ethoxy-containing analogs (e.g., 4-ethoxy-3,5-difluorobenzyl bromide) demonstrate how substituents influence solubility and application in drug discovery .
Materials Science
- Liquid Crystals : Bromo-methoxy-difluorobenzenes are precursors for liquid crystals in displays, suggesting the target compound could be modified for similar applications .
- Polymer Chemistry : Ethynyl groups facilitate polymerization or functionalization of materials, as observed in benzyl bromide derivatives .
Market and Industrial Relevance
- Demand Drivers : Bromo-fluorinated aromatics are critical in electronics and agrochemicals. The global market for 2-bromo-5-chloro-1,3-difluorobenzene (a close analog) is driven by demand for high-performance materials and crop protection agents .
- Supply Chain : Specialty chemicals like 1-bromo-2,3-difluorobenzene are priced at premium rates (e.g., ¥8,400/g in Japan), reflecting their niche applications .
Biological Activity
2-Bromo-4-ethynyl-1,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with an ethynyl group. Its unique structure imparts distinctive chemical properties, making it an interesting subject for biological activity studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- Bromine at position 2
- Fluorines at positions 1 and 3
- Ethynyl at position 4
This substitution pattern affects its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.02 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that halogenated aromatic compounds often exhibit significant biological activities, including antimicrobial and anticancer properties. Compounds similar to this compound have been studied for their ability to interact with various biological targets, such as enzymes and receptors.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of halogens can enhance the lipophilicity of the compounds, aiding in membrane penetration.
- Anticancer Properties : Some studies suggest that structurally related compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives of difluorobenzene. Results indicated that compounds with bromine and fluorine substituents demonstrated enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of ethynyl-substituted aromatic compounds. The results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Bromo-4-ethynyl-2,3-difluorobenzene | Moderate antimicrobial activity | Different substitution pattern |
| 2-Bromo-4-fluorobenzaldehyde | Strong cytotoxic effects | Contains an aldehyde group |
| 1-Ethynyl-2,3-difluorobenzene | Anticancer properties | Lacks bromine substituent |
Future Research Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Suggested areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific biological targets.
- In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Exploring how variations in substitution patterns affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
